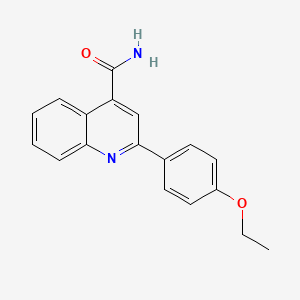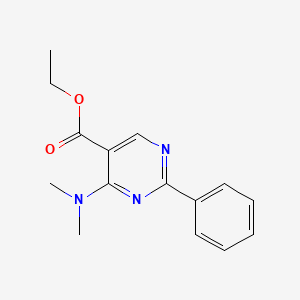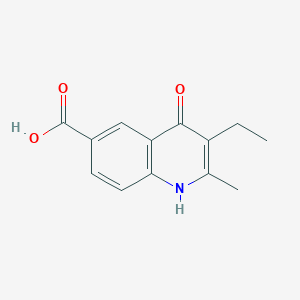
N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine, also known as BBIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BBIM belongs to the benzimidazole class of compounds, which are known for their diverse biological activities, including antiviral, antifungal, antiparasitic, and anticancer properties.
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity. N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects
N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity. N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Furthermore, N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to inhibit the replication of HSV-1 and HSV-2 by inhibiting viral DNA synthesis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine also exhibits a broad range of biological activities, making it a versatile compound for studying various diseases and conditions. However, one limitation of using N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for research on N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine. One area of interest is its potential as a therapeutic agent for cancer and viral infections. Further studies are needed to determine the optimal dosage and administration route for N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine in vivo. Additionally, the mechanism of action of N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine needs to be further elucidated to fully understand its biological activities. Finally, the development of more water-soluble derivatives of N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine may enhance its bioavailability and efficacy in vivo.
Synthesis Methods
N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine can be synthesized by reacting 4-bromobenzylamine with 2,3-dimethyl-1H-benzimidazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine as a white solid with a melting point of 208-210°C.
Scientific Research Applications
N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been the subject of several scientific studies due to its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has also been found to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), as well as human cytomegalovirus (HCMV). Furthermore, N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to have anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-1,2-dimethylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3/c1-11-19-15-9-14(7-8-16(15)20(11)2)18-10-12-3-5-13(17)6-4-12/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUECERPWPWPFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-3-oxopropyl}imidazo[1,2-a]pyridine](/img/structure/B5616510.png)


![4-(2-ethoxybenzyl)-3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2-piperazinone](/img/structure/B5616548.png)
![1-phenyl-3,4,5,6-tetrahydro[1,4]diazepino[6,5-b]indol-2(1H)-one](/img/structure/B5616554.png)
![2-{1-(2-chlorophenyl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5616555.png)
![3-(1-isopropyl-1H-imidazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B5616566.png)

![1-(3-nitrophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B5616578.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-3-pyrrolidinol](/img/structure/B5616583.png)


![N-{4-[acetyl(methyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5616603.png)
![N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5616619.png)